4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide 4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1795443-07-0
VCID: VC4602833
InChI: InChI=1S/C18H21F3N6O/c1-25(2)16-11-15(12-22-24-16)26-6-8-27(9-7-26)17(28)23-14-5-3-4-13(10-14)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3,(H,23,28)
SMILES: CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C18H21F3N6O
Molecular Weight: 394.402

4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

CAS No.: 1795443-07-0

Cat. No.: VC4602833

Molecular Formula: C18H21F3N6O

Molecular Weight: 394.402

* For research use only. Not for human or veterinary use.

4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide - 1795443-07-0

Specification

CAS No. 1795443-07-0
Molecular Formula C18H21F3N6O
Molecular Weight 394.402
IUPAC Name 4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Standard InChI InChI=1S/C18H21F3N6O/c1-25(2)16-11-15(12-22-24-16)26-6-8-27(9-7-26)17(28)23-14-5-3-4-13(10-14)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3,(H,23,28)
Standard InChI Key QGUFCTBQZFTELH-UHFFFAOYSA-N
SMILES CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide systematically describes its structure:

  • A piperazine ring substituted at position 1 with a carboxamide group linked to a 3-(trifluoromethyl)phenyl moiety.

  • Position 4 of the piperazine is functionalized with a 6-(dimethylamino)pyridazin-4-yl group.

The molecular formula is C₁₈H₂₁F₃N₆O, with a molecular weight of 394.402 g/mol.

Table 1: Key identifiers and descriptors

PropertyValueSource
CAS Number1795443-07-0
SMILESCN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIKeyQGUFCTBQZFTELH-UHFFFAOYSA-N
XLogP33.2 (estimated)

Structural Features and Functional Groups

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a dimethylamino group at position 6.

  • Trifluoromethylphenyl group: Introduces hydrophobicity and electron-withdrawing effects, potentially enhancing binding affinity to biological targets.

  • Piperazine-carboxamide linkage: A common pharmacophore in kinase inhibitors and CNS-active drugs .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general approaches involve:

  • Coupling of piperazine derivatives: Reacting 1-(3-(trifluoromethyl)phenyl)piperazine with a pyridazine-bearing carboxamide precursor.

  • Stepwise functionalization:

    • Introduction of the dimethylamino group via nucleophilic substitution on a chloropyridazine intermediate .

    • Carboxamide formation using carbodiimide-mediated coupling.

Table 2: Hypothetical reaction steps

StepReaction TypeReagents/Conditions
1Amination of pyridazineDimethylamine, Pd catalysis
2Piperazine-carboxamide couplingEDC/HOBt, DMF, room temperature

Purification and Characterization

  • Chromatography: Likely employs reverse-phase HPLC for purity >95%.

  • Spectroscopic validation:

    • ¹H/¹³C NMR: Peaks corresponding to piperazine (δ 2.5–3.5 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR).

    • HRMS: Expected [M+H]⁺ at m/z 395.402.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (LogP ≈ 3.2), with limited aqueous solubility (<0.1 mg/mL).

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the carboxamide bond.

Crystallographic Data

No single-crystal X-ray structures are publicly available. Computational modeling suggests:

  • Torsion angles: The pyridazine and phenyl rings adopt a near-orthogonal conformation (85–95°) to minimize steric clash.

  • Hydrogen bonding: Carboxamide NH forms intramolecular H-bonds with piperazine nitrogen.

ParameterValueMethod
Plasma protein binding89%SwissADME
CYP3A4 inhibitionModerateadmetSAR
hERG liabilityLow (IC₅₀ >10 μM)QikProp

Antiviral and Anticancer Activity

  • Pyridazine derivatives: Demonstrated activity against RNA viruses (e.g., SARS-CoV-2 PLpro, IC₅₀ ~2 μM).

  • Trifluoromethyl groups: Enhance blood-brain barrier penetration in CNS-targeted therapies.

Research Applications and Future Directions

Lead Optimization Studies

  • SAR explorations: Modifying the pyridazine substituents (e.g., replacing dimethylamino with morpholino).

  • Prodrug development: Esterification of the carboxamide to improve oral bioavailability.

Target Deconvolution Strategies

  • Chemical proteomics: Immobilized analogs for pull-down assays.

  • Transcriptomic profiling: Dose-dependent RNA-seq in cancer cell lines.

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